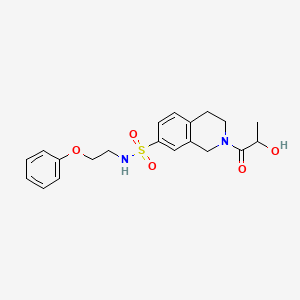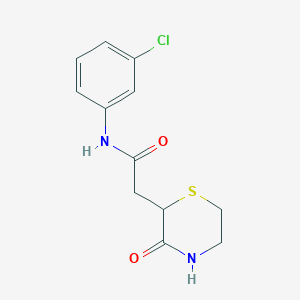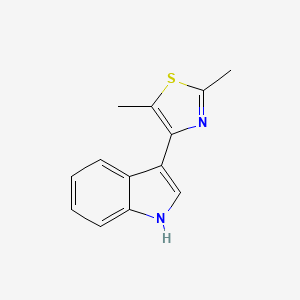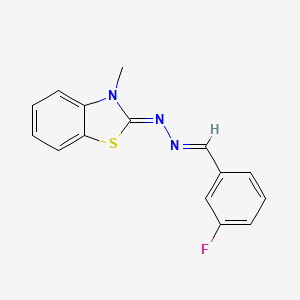
3,3,5,6,7-pentamethyl-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5,6,7-pentamethyl-3,4-dihydroisoquinolin-1(2H)-one, also known as PQQ, is a redox cofactor that is found in a variety of bacterial enzymes. It has been shown to have a number of beneficial effects on cellular function and is being studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Tumor Proliferation Imaging
A pioneering study explores the use of a cellular proliferation marker, closely related to the compound , for imaging tumor proliferation in patients with malignant neoplasms. This agent, labeled with 18F for PET imaging, has shown promising results in evaluating the proliferative status of solid tumors. The study highlights the safety and potential of this compound in clinical trials, suggesting its utility in assessing tumor dynamics and therapy response (Dehdashti et al., 2013).
Metabolic Pathway Exploration
Another study focuses on the metabolism and elimination of Almorexant, a compound structurally related to the specified isoquinoline, in humans. This research provides significant insights into the compound's biotransformation, identifying primary metabolites and elucidating metabolic pathways. Such findings are crucial for understanding the pharmacokinetics and optimizing the therapeutic use of related compounds (Dingemanse et al., 2013).
Neuromuscular Blockade Studies
Research into Doxacurium chloride, a bis-quaternary benzyl-isoquinolinium diester, reveals its minimal hydrolysis by human plasma cholinesterase and its clinical implications. The study of its bolus doses in patients undergoing anesthesia provides valuable data on its neuromuscular and cardiovascular effects, contributing to our understanding of similar compounds' therapeutic potentials (Basta et al., 1988).
Neurofibrillary Tangles Imaging
18F-MK-6240, a compound with a high selectivity for imaging neurofibrillary tangles (NFTs) in Alzheimer's disease, showcases the application of isoquinoline derivatives in diagnosing and monitoring neurodegenerative diseases. The study demonstrates the tracer's effectiveness in differentiating between Alzheimer's patients and healthy controls, underscoring the potential of related compounds in neuroimaging (Lohith et al., 2018).
Mast Cell-Mediated Allergic Inflammation
Investigation into SG-HQ2, an analogue of gallic acid derived from an isoquinoline framework, highlights its potential in treating mast cell-mediated allergic inflammatory diseases. The study demonstrates SG-HQ2's ability to attenuate histamine release and suppress pro-inflammatory cytokines, suggesting similar compounds' therapeutic applications in allergic responses (Je et al., 2015).
Propriétés
IUPAC Name |
3,3,5,6,7-pentamethyl-2,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-8-6-11-12(10(3)9(8)2)7-14(4,5)15-13(11)16/h6H,7H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHFCWVXWFVYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(NC2=O)(C)C)C(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)
![[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol](/img/structure/B5579544.png)




![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)
![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)
![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)


